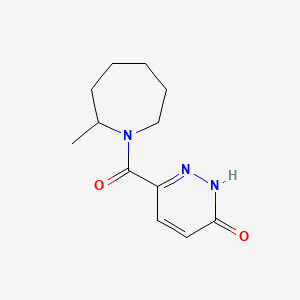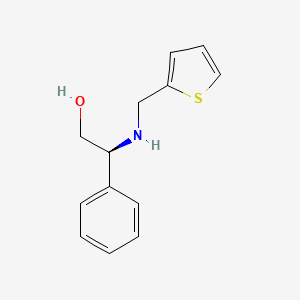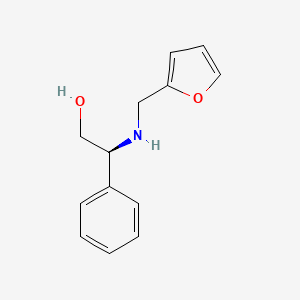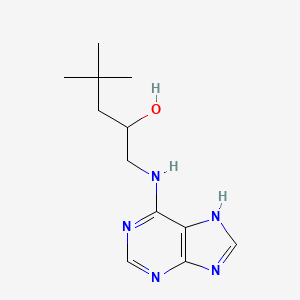
1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide, also known as HON-2, is a compound that has been of interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In neurodegenerative disorder research, this compound has been shown to reduce oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory effects in other disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide in lab experiments is that it has been shown to have low toxicity in cell culture and animal models. This makes it a potentially safer therapeutic option compared to other compounds. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize dosing and treatment protocols.
Direcciones Futuras
There are several future directions for research on 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide. One direction is to further investigate its mechanism of action in various disease models. Another direction is to optimize dosing and treatment protocols for therapeutic applications. Additionally, there is potential for the development of analogs of this compound with improved efficacy and safety profiles. Overall, this compound shows promise as a potential therapeutic option for various diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide involves a series of chemical reactions. The starting material is naphthalene-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-2-oxopyrrolidine-3-amine to form the amide intermediate. Finally, the amide intermediate is hydrolyzed with sodium hydroxide to form this compound.
Aplicaciones Científicas De Investigación
1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-hydroxy-N-(1-methyl-2-oxopyrrolidin-3-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18-9-8-13(16(18)21)17-15(20)12-7-6-10-4-2-3-5-11(10)14(12)19/h2-7,13,19H,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGASSNNRRMYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)

![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)




![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)




![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)
